3-Ethyl-benzhydrol

Description

Contextualization within the Broader Benzhydrol Chemical Space

3-Ethyl-benzhydrol is a specific member of this family, where an ethyl group is attached to the meta-position of one of the phenyl rings. This substitution, while seemingly simple, introduces specific stereoelectronic effects that can be harnessed in organic synthesis. The position and nature of the substituent are critical in determining the compound's properties and potential applications.

Historical Evolution of Benzhydrol Chemistry with Specific Relevance to Substituted Analogues

The chemistry of benzhydrols has a rich history, with early methods for the synthesis of the parent compound, benzhydrol, involving the reduction of benzophenone (B1666685). orgsyn.org One of the classic methods is the reduction of benzophenone using zinc dust in an alkaline alcoholic solution. orgsyn.org Another well-established route is the Grignard reaction between phenylmagnesium bromide and benzaldehyde (B42025). wikipedia.orgyoutube.com

The evolution of synthetic methodologies has allowed for the preparation of a wide array of substituted benzhydrols. The development of catalytic hydrogenation processes, for instance, provided a more efficient and greener alternative for the reduction of substituted benzophenones to their corresponding benzhydrols. google.com Research has demonstrated that ruthenium complexes can act as highly effective precatalysts for the hydrogenation of various benzophenone derivatives. acs.org The synthesis of substituted benzhydrols can also be achieved through the reaction of an appropriate aryl bromide with n-butyl lithium followed by nucleophilic addition to benzaldehyde. researchgate.net These advancements have been pivotal for accessing a diverse range of substituted benzhydrols, including those with specific substitution patterns like this compound, enabling the exploration of their unique properties and applications.

Significance of this compound as a Synthetic Target and Intermediate in Contemporary Research

Substituted benzhydrols are valuable intermediates in the synthesis of numerous important molecules, including pharmaceuticals, agrochemicals, and perfumes. chemicalbook.comfishersci.ca The benzhydryl group is a key structural motif in many antihistamines, such as diphenylhydramine, and in other bioactive compounds. wikipedia.org The specific substitution pattern on the benzhydrol scaffold can significantly impact the biological activity of the final product.

While direct research on this compound is not extensively documented in publicly available literature, its significance can be inferred from the broader importance of substituted benzhydrols. As a synthetic intermediate, this compound can be used to introduce the 3-ethyl-benzhydryl moiety into larger, more complex molecules. For example, benzhydrol derivatives are used as intermediates in the synthesis of compounds like nefopam, a muscle relaxant and analgesic. google.com The synthesis of modafinil, a wakefulness-promoting agent, also involves a benzhydrol intermediate. google.com Therefore, this compound represents a potential building block for creating novel compounds with tailored pharmacological or material properties.

The synthesis of this compound would likely follow established methods for preparing substituted benzhydrols. One plausible route is the Grignard reaction between 3-ethylphenylmagnesium bromide and benzaldehyde. Another approach would be the reduction of 3-ethylbenzophenone (B196072). nih.gov The resulting this compound can then undergo further reactions, such as oxidation to the corresponding benzophenone or substitution of the hydroxyl group. scirp.org

Table 1: Potential Synthetic Routes to this compound

| Reaction Type | Reactants | Key Conditions |

| Grignard Reaction | 3-Ethylphenylmagnesium bromide, Benzaldehyde | Anhydrous ether solvent |

| Reduction | 3-Ethylbenzophenone | Sodium borohydride (B1222165) (NaBH₄) in methanol |

Current Research Landscape and Fundamental Open Questions Regarding this compound

The current research landscape for substituted benzhydrols is vibrant, with a strong focus on asymmetric synthesis and catalysis. researchgate.netacs.org The development of chiral catalysts for the enantioselective reduction of unsymmetrical benzophenones to produce optically active benzhydrols is a significant area of investigation. acs.orgacs.org These chiral benzhydrols are highly valuable as intermediates for the synthesis of enantiomerically pure pharmaceuticals. acs.org

While specific research targeting this compound is not prominent, several fundamental questions remain that are relevant to this compound:

Asymmetric Synthesis: What are the most effective chiral catalysts and conditions for the enantioselective synthesis of (R)- and (S)-3-Ethyl-benzhydrol? Achieving high enantioselectivity in the synthesis of unsymmetrical benzhydrols can be challenging. researchgate.net

Catalytic Applications: Can this compound or its derivatives serve as ligands for transition metal catalysts? The steric and electronic properties imparted by the 3-ethyl substituent could influence the performance of such catalysts.

Biological Activity: Does this compound or its simple derivatives exhibit any interesting biological activities? Studies on other substituted benzhydrols have shown antimicrobial properties. researchgate.net

Material Science: Could polymers incorporating the 3-ethyl-benzhydryl group exhibit unique thermal or optical properties? Benzhydrol itself is used as a terminating group in polymerization reactions. fishersci.ca

Answering these questions will require dedicated synthetic and analytical studies on this compound, contributing to a deeper understanding of the structure-property relationships within the broader class of substituted benzhydrols.

Structure

2D Structure

3D Structure

Properties

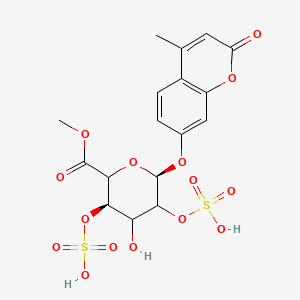

Molecular Formula |

C17H18O15S2 |

|---|---|

Molecular Weight |

526.4 g/mol |

IUPAC Name |

methyl (3R,6S)-4-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-3,5-disulfooxyoxane-2-carboxylate |

InChI |

InChI=1S/C17H18O15S2/c1-7-5-11(18)29-10-6-8(3-4-9(7)10)28-17-14(32-34(24,25)26)12(19)13(31-33(21,22)23)15(30-17)16(20)27-2/h3-6,12-15,17,19H,1-2H3,(H,21,22,23)(H,24,25,26)/t12?,13-,14?,15?,17-/m1/s1 |

InChI Key |

DLNDEAPJMZWFNH-ORAXZDHTSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)C(=O)OC)OS(=O)(=O)O)O)OS(=O)(=O)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)OC)OS(=O)(=O)O)O)OS(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl Benzhydrol and Its Enantiomers

Enantioselective Reduction Strategies for Chiral 3-Ethyl-benzhydrol

The most direct pathway to producing chiral this compound is through the enantioselective reduction of its precursor, 3-ethylbenzophenone (B196072). This transformation has been a focal point of extensive research, resulting in several effective methodologies.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation represents a highly efficient method for synthesizing chiral alcohols from ketones. jst.go.jp This process typically utilizes a chiral catalyst, which is often a transition metal like ruthenium or rhodium complexed with a chiral organic molecule (ligand), to guide the addition of hydrogen to the ketone. jst.go.jpbohrium.combohrium.com For producing this compound, ruthenium-based catalysts are particularly effective. bohrium.comacs.org For example, catalysts using chiral diphosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) with a ruthenium center have shown high enantioselectivity in reducing similar ketones. acs.org The specific enantiomer—(R) or (S)—of the this compound produced is determined by the chirality of the ligand used. jst.go.jp

Biocatalytic Reductions for Stereocontrol

Biocatalysis has gained prominence as a green and highly selective alternative to conventional chemical methods. nih.gov Enzymes, particularly ketoreductases (KREDs), are exceptionally effective at reducing ketones with outstanding stereoselectivity. rsc.orgacsgcipr.orgresearchgate.net These enzymes, which can be sourced from microorganisms like baker's yeast (Saccharomyces cerevisiae) or produced in engineered organisms such as Escherichia coli, can convert 3-ethylbenzophenone into the desired chiral alcohol. rsc.orgmdpi.com The stereochemical result depends on the specific KRED employed; some follow Prelog's rule to produce the (S)-alcohol, while others have anti-Prelog selectivity, yielding the (R)-alcohol. These enzymatic reactions require a co-factor, typically NADPH or NADH, to proceed. acsgcipr.org

Chiral Reagent-Mediated Reductions

The use of stoichiometric chiral reagents offers another dependable route to enantiomerically enriched this compound. A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst along with a borane (B79455) source like borane-dimethyl sulfide (B99878) (BMS). wikipedia.orgsigmaaldrich.com The chiral catalyst coordinates with the ketone, creating a sterically defined environment that directs the hydride from the borane to a specific face of the carbonyl group. wikipedia.org The choice between an (R)- or (S)-proline-derived catalyst dictates whether the (R)- or (S)-enantiomer of this compound is formed. Recent studies suggest that attractive London dispersion forces between the catalyst and substrate, rather than just steric hindrance, play a crucial role in determining the high selectivity of this reaction. nih.govresearchgate.net

Organometallic Coupling Reactions for C-C Bond Formation (e.g., Grignard, Suzuki, Sonogashira type reactions to form substituted benzhydrol precursors)

Beyond the reduction of pre-existing ketones, organometallic coupling reactions provide a flexible means to construct the carbon framework of this compound precursors.

A classic method is the Grignard reaction , where an organomagnesium halide is used to form a new carbon-carbon bond. umkc.edulibretexts.orgchem-station.com For instance, reacting an ethylphenylmagnesium halide with benzaldehyde (B42025), or a phenylmagnesium halide with 3-ethylbenzaldehyde, will produce racemic this compound. umkc.edustudentshare.org This racemic mixture would then require a subsequent step to separate the enantiomers.

Modern cross-coupling reactions like the Suzuki-Miyaura coupling are also highly effective for creating the diarylmethane core. organic-chemistry.orgnih.govorganic-chemistry.orgacs.org This palladium-catalyzed reaction couples an arylboronic acid with an aryl halide, offering a powerful method for synthesizing a wide range of substituted diarylmethanes that can serve as precursors to benzhydrols. organic-chemistry.orgorganic-chemistry.orgnih.gov

Chemoselective Transformations for Introducing the Ethyl Moiety

Selectively introducing the ethyl group onto a benzhydrol or a precursor molecule is a critical step. A common and effective strategy is the two-step process of Friedel-Crafts acylation followed by reduction . quora.comorganic-chemistry.org First, an aromatic ring is acylated using an acyl chloride (like acetyl chloride) and a Lewis acid catalyst (such as aluminum chloride, AlCl₃) to introduce a ketone group. libretexts.orgmt.com This acylation is advantageous because the resulting ketone is deactivated, preventing further reactions on the aromatic ring. organic-chemistry.org Subsequently, the ketone is reduced to a methylene (B1212753) (-CH₂-) group to form the final ethyl substituent. Classic methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). organic-chemistry.org This two-step acylation-reduction sequence is often preferred over direct Friedel-Crafts alkylation, which can suffer from issues like carbocation rearrangements and over-alkylation of the aromatic ring. libretexts.orgmt.comacs.org

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity in this compound Synthesis

Achieving both high yield and excellent stereoselectivity hinges on the meticulous optimization of reaction conditions. numberanalytics.com Key factors include the choice of catalyst, solvent, temperature, and reactant concentrations. numberanalytics.comzjut.edu.cn

For asymmetric hydrogenation , the selection of the chiral ligand and solvent is paramount. bohrium.com Solvents can significantly influence catalyst activity and the final enantiomeric excess. bohrium.comacs.org Similarly, reaction temperature and hydrogen pressure are critical levers for controlling the reaction's speed and selectivity. acs.org

In biocatalytic reductions , conditions must be tailored to the enzyme. nih.gov Parameters such as pH, temperature, and the concentration of the substrate and co-factor are crucial for maximizing the enzyme's performance and stability. acsgcipr.orgmdpi.com The use of a co-solvent can also be employed to improve the solubility of non-polar substrates in the aqueous reaction medium. mdpi.com

For chiral reagent-mediated reductions like the CBS reduction, the precise stoichiometry between the chiral catalyst and the reducing agent is vital. wikipedia.orgsigmaaldrich.com Lowering the reaction temperature frequently leads to higher enantioselectivity. nih.gov

The following table summarizes key optimization parameters for different synthetic strategies.

| Synthetic Method | Parameter to Optimize | Effect on Yield and Stereoselectivity |

| Asymmetric Hydrogenation | Catalyst/Ligand | Crucial for determining stereochemical outcome and reaction efficiency. jst.go.jpbohrium.com |

| Solvent | Affects catalyst activity, solubility, and the degree of enantioselectivity. acs.org | |

| Temperature & Pressure | Lower temperatures often improve enantioselectivity; pressure affects reaction rate. acs.org | |

| Biocatalytic Reduction | Enzyme Selection (KRED) | Determines the specific enantiomer produced ((R) or (S)). rsc.orgacsgcipr.org |

| pH and Temperature | Must be optimized for enzyme activity and stability. mdpi.com | |

| Co-factor/Substrate Conc. | Essential for driving the catalytic cycle and achieving high conversion. acsgcipr.org | |

| Chiral Reagent-Mediated Reduction | Catalyst/Reagent Stoichiometry | The ratio of chiral catalyst to the bulk reducing agent is critical for selectivity. wikipedia.orgsigmaaldrich.com |

| Temperature | Lower temperatures generally result in higher enantiomeric excess. nih.gov |

Catalyst Design and Evaluation for Specific Transformations

The asymmetric reduction of prochiral ketones is one of the most effective methods for producing enantiomerically enriched secondary alcohols. The design of the catalyst is paramount in achieving high yields and excellent enantioselectivity. For the synthesis of this compound, this would typically involve the asymmetric reduction of 3-ethylbenzophenone.

A prominent class of catalysts for this transformation is based on transition metals, particularly ruthenium, rhodium, and iridium, complexed with chiral ligands. For instance, ruthenium(II) complexes containing chiral diphosphine and diamine ligands have demonstrated high efficiency in the hydrogenation of various benzophenone (B1666685) derivatives. acs.org The use of a BINAP/chiral diamine Ru complex, for example, has been shown to effect the asymmetric hydrogenation of ortho-substituted benzophenones with consistently high enantiomeric excess (ee). acs.org

Another approach involves the use of oxazaborolidine catalysts, such as those derived from chiral lactam alcohols, in combination with a borane reducing agent. mdpi.com The structure of the chiral ligand and any additives can significantly influence the stereochemical outcome of the reduction.

Manganese-based catalysts have emerged as a more sustainable alternative to precious metal catalysts. gordon.edu Chiral PNN tridentate ligands in complex with Mn(I) have been used for the asymmetrical hydrogenation of unsymmetrical benzophenones, achieving outstanding activity and enantioselectivity. gordon.edu

The evaluation of these catalysts involves screening various ligands, metal precursors, and reaction conditions to optimize both the conversion of the starting material and the enantiomeric excess of the desired alcohol enantiomer.

Table 1: Comparison of Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst System | Ligand Type | Typical Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| RuCl₂/Diamine | Chiral Diphosphine/Diamine | Substituted Benzophenones | High | acs.org |

| Oxazaborolidine/BH₃ | Chiral Lactam Alcohol | Aromatic Ketones | Up to 90% | mdpi.com |

| Mn(I) Complex | Chiral PNN Tridentate | Unsymmetrical Benzophenones | Up to >99% | gordon.edu |

Role of Solvents and Additives in Reaction Efficiency and Stereocontrol

The choice of solvent and the use of additives can have a profound impact on the efficiency and stereoselectivity of the synthesis of chiral alcohols like this compound.

Solvent Effects: The polarity, coordinating ability, and protic or aprotic nature of the solvent can influence the catalyst's activity and the transition state of the reaction, thereby affecting the enantiomeric excess. For instance, in the asymmetric reduction of ketones using oxazaborolidine catalysts, polar solvents like chloroform (B151607) have been shown to afford significantly higher enantioselectivity compared to less polar solvents like toluene (B28343) or THF. mdpi.com In other catalytic systems, such as those employing ruthenium complexes, 2-propanol is often used as both a solvent and a hydrogen source in transfer hydrogenation reactions. acs.org The solvent can also play a crucial role in dissolving the reactants and the catalyst, ensuring a homogeneous reaction mixture.

Role of Additives: Additives can act as co-catalysts, bases, or modifiers of the primary catalyst to enhance reaction rates and stereoselectivity. In ruthenium-catalyzed hydrogenations of benzophenones, a base such as potassium tert-butoxide (t-C₄H₉OK) is often required. acs.org In the context of oxazaborolidine-catalyzed reductions, the addition of phenolic compounds, such as p-iodophenol, has been observed to significantly increase enantioselectivity. mdpi.com These additives can interact with the catalyst or the substrate, leading to a more organized and stereochemically defined transition state.

Table 2: Effect of Solvents and Additives on Enantioselective Ketone Reduction

| Catalytic System | Solvent | Additive | Effect on Enantioselectivity | Reference |

|---|---|---|---|---|

| Oxazaborolidine/BH₃ | Chloroform | None | Increased ee compared to THF/Toluene | mdpi.com |

| Oxazaborolidine/BH₃-THF | Toluene | p-Iodophenol | Significant increase in ee | mdpi.com |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. The application of these principles to the synthesis of this compound focuses on several key areas:

Use of Greener Catalysts: There is a growing emphasis on replacing precious metal catalysts like ruthenium and rhodium with more abundant and less toxic alternatives. Iron and manganese are attractive options due to their low cost and reduced environmental impact. gordon.edunih.gov The development of iron-based catalysts for asymmetric transfer hydrogenation of ketones represents a significant step towards more sustainable synthesis of chiral alcohols. nih.gov

Atom Economy: Synthetic routes with high atom economy are preferred as they generate less waste. Catalytic hydrogenation and transfer hydrogenation are generally atom-economical processes. The Grignard reaction, another potential route to this compound, can also be efficient, though it generates stoichiometric amounts of magnesium salts as byproducts. prepchem.comorgsyn.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. While some hydrogenations require elevated pressure, the development of highly active catalysts that operate under milder conditions is a key goal of green chemistry. acs.org

Use of Renewable Resources and Safer Solvents: While not yet widely reported for this compound specifically, a green chemistry approach would favor the use of bio-based solvents and starting materials derived from renewable feedstocks. Research into solvent-free reaction conditions or the use of water as a solvent is also an active area of investigation in organic synthesis.

The selective oxidation of benzhydrols to benzophenones under phase transfer catalysis using greener solvents like ethyl acetate (B1210297) is an example of applying these principles to a related transformation. rsc.org This indicates a potential for developing greener synthetic and purification methods throughout the entire lifecycle of producing this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl Benzhydrol

Oxidation Reactions and their Mechanistic Pathways

The oxidation of 3-Ethyl-benzhydrol has been a subject of significant interest, leading to the formation of valuable chemical intermediates. These reactions proceed through various mechanistic pathways, influenced by the choice of oxidant and reaction conditions.

The selective oxidation of this compound to 3-Ethylbenzophenone (B196072) is a synthetically important transformation. 3-Ethylbenzophenone is a known precursor in the synthesis of pharmaceuticals. google.com Various oxidizing agents have been employed to achieve this conversion, each with its own mechanistic nuances.

One common approach involves the use of chromium(VI) reagents, such as tributylammonium (B8510715) chlorochromate. researchgate.net The reaction is believed to proceed through the formation of a chromate (B82759) ester intermediate, followed by a rate-determining hydride ion transfer. researchgate.net Kinetic studies have shown that the reaction is first order with respect to both the oxidant and the substrate. researchgate.net

Another method utilizes selenium dioxide as the oxidant in an acidic medium. sryahwapublications.comarcjournals.org The reaction mechanism is proposed to involve the neutral form of the substrate and H3SeO3+ as the prevailing reacting species. sryahwapublications.com Kinetic data supports a mechanism where the rate of reaction is dependent on the concentrations of the benzhydrol, selenium dioxide, and H+ ions. sryahwapublications.comarcjournals.org The presence of an electron-donating ethyl group at the para-position of one of the phenyl rings in p-ethylbenzhydrol enhances the reaction rate compared to unsubstituted benzhydrol due to +I inductive and hyperconjugative effects. sryahwapublications.com

Furthermore, environmentally friendly methods using hydrogen peroxide as the oxidant under phase transfer catalysis have been developed. ijrat.org In this system, sodium tungstate (B81510) acts as a co-catalyst, and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) facilitates the migration of reactants between the aqueous and organic phases. ijrat.org The reaction rate is influenced by various parameters, including temperature, reactant concentrations, and catalyst loading. ijrat.org

The selective oxidation can also be achieved by oxidizing (3-ethylphenyl)phenylmethane, where the methylene (B1212753) group is converted to a ketone. google.com This method is particularly useful for obtaining highly pure 3-ethylbenzophenone from fractions containing this impurity. google.com

Here is a table summarizing various methods for the selective oxidation of benzhydrol derivatives to benzophenones:

| Oxidant/Catalyst System | Substrate | Product | Key Mechanistic Features | Reference |

| Tributylammonium chlorochromate | para-substituted benzhydrols | para-substituted benzophenones | Formation of a chromate ester intermediate, hydride ion transfer. researchgate.net | researchgate.net |

| Selenium dioxide / H2SO4 | para-substituted benzhydrols | para-substituted benzophenones | Involves neutral substrate and H3SeO3+ species. sryahwapublications.com | sryahwapublications.comarcjournals.org |

| Hydrogen peroxide / Sodium tungstate / TBAB | Benzhydrol | Benzophenone (B1666685) | Phase transfer catalysis, migration of reactants between phases. ijrat.org | ijrat.org |

| Molecular oxygen / Cobalt naphthenate | (3-ethylphenyl)phenylmethane | 3-Ethylbenzophenone | Oxidation of the methylene group to a ketone. google.com | google.com |

While selective oxidation is often the desired pathway, under certain conditions, oxidative cleavage of the C-C bond adjacent to the carbinol carbon can occur. This process typically requires harsher reaction conditions or more potent oxidizing agents. For instance, strong oxidants like potassium permanganate (B83412) under heating can lead to the cleavage of the carbon-carbon double bond in related systems, ultimately forming carboxylic acids. masterorganicchemistry.com The mechanism often involves radical intermediates. masterorganicchemistry.com In the context of benzhydrol derivatives, oxidative cleavage can lead to the formation of benzaldehyde (B42025) and other degradation products. acs.orgarkat-usa.org

Photocatalytic oxidation offers a greener alternative for the conversion of alcohols to carbonyl compounds. researchgate.netnih.govrsc.orgscirp.org Studies on benzhydrol and its derivatives have demonstrated the feasibility of using photocatalysts, such as ruthenium(II) bipyridyl complexes or organic dyes like Rose Bengal, in the presence of a suitable oxidant and light. researchgate.netrsc.org

In a typical photocatalytic cycle, the photocatalyst absorbs light and gets excited. The excited photocatalyst can then interact with the substrate or an oxidant to initiate the reaction. For example, the photocatalyzed oxidation of benzhydrol to benzophenone can become a chain reaction in the presence of certain pyridinium (B92312) salts. researchgate.net Another approach uses N-hydroxyphthalimide (NHPI) as a catalyst with Rose Bengal as a photosensitizer to generate the active phthalimide-N-oxyl (PINO) radical, which then reacts with the alcohol. rsc.org This method can also lead to the concomitant production of hydrogen peroxide. rsc.org

Solvent-free photocatalytic oxidation of solid benzylic alcohols, including benzhydrol, has been achieved using riboflavin (B1680620) tetraacetate as an organic photocatalyst under blue light irradiation. nih.gov The reaction proceeds in the molten state of the substrate, highlighting the dual role of light in exciting the photocatalyst and providing the necessary thermal energy for melting. nih.gov

A summary of photocatalytic oxidation studies on benzhydrol is presented below:

| Photocatalyst System | Oxidant | Key Features | Reference |

| Ru(bpy)3Cl2 / 4-cyano-N-methoxypyridinium salt | 4-cyano-N-methoxypyridinium salt | Chain reaction mechanism. researchgate.net | researchgate.net |

| Rose Bengal / N-hydroxyphthalimide (NHPI) | Molecular oxygen | Generates PINO radical, produces H2O2. rsc.org | rsc.org |

| Riboflavin tetraacetate | Molecular oxygen | Solvent-free, proceeds in molten state. nih.gov | nih.gov |

Nucleophilic Substitution Reactions at the Carbinol Carbon

The carbinol carbon of this compound is susceptible to nucleophilic attack, leading to the formation of various derivatives. These reactions typically proceed via SN1 or SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.

The hydroxyl group of this compound can be converted into an ether or an ester through nucleophilic substitution. nih.govlibretexts.orggoogle.comarkat-usa.org

Etherification: Ether formation can be achieved through methods like the Williamson ether synthesis, where the alcohol is first converted to an alkoxide ion using a strong base like sodium hydride, followed by reaction with an alkyl halide. libretexts.org Alternatively, acid-catalyzed dehydration of two alcohol molecules can yield a symmetrical ether, though this method is generally limited to primary alcohols to avoid competing elimination reactions. libretexts.org More recent methods involve the use of catalysts like B(C6F5)3 for the direct nucleophilic substitution of benzylic alcohols with other alcohols under mild conditions, producing water as the only byproduct. rsc.org

Esterification: Esters can be synthesized by reacting this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. nih.govbioone.orgacs.org This reaction is often catalyzed by an acid or a base. Photocatalytic methods for the synthesis of benzhydryl alcohol esters have also been developed, using diphenylmethane (B89790) and a carboxylic acid as substrates in the presence of a photocatalyst and an oxidant. patsnap.com

The stereochemistry of nucleophilic substitution reactions at the carbinol carbon of a chiral benzhydrol derivative is a critical aspect, providing insights into the reaction mechanism. numberanalytics.com

SN1 Reactions: If the reaction proceeds through an SN1 mechanism, a planar carbocation intermediate is formed. numberanalytics.comdalalinstitute.comlibretexts.org The subsequent attack by the nucleophile can occur from either face of the carbocation, leading to a racemic or nearly racemic mixture of products. numberanalytics.comdalalinstitute.com The stability of the benzylic carbocation in this compound makes the SN1 pathway plausible, especially under acidic conditions or with poor nucleophiles. libretexts.org

SN2 Reactions: In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. libretexts.orgrammohancollege.ac.inchemguide.co.uk This results in an inversion of the stereochemical configuration at the reaction center. numberanalytics.comlibretexts.org For SN2 reactions to occur at a secondary benzylic center like in this compound, a strong nucleophile and conditions that favor a bimolecular reaction are necessary. rammohancollege.ac.in The stereochemical outcome of these reactions is a powerful tool for elucidating the mechanistic pathway. numberanalytics.com

Rearrangement Reactions Involving the Benzhydryl Moiety

The benzhydryl moiety, characterized by two phenyl rings attached to a single hydroxyl-bearing carbon, is prone to reactions involving carbocation intermediates. In the presence of strong acids, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). The departure of water generates a secondary benzylic carbocation, which is stabilized by resonance delocalization of the positive charge across both aromatic rings.

Generally, carbocations can undergo rearrangement reactions, such as 1,2-hydride or 1,2-alkyl/aryl shifts, to form a more stable carbocation intermediate. masterorganicchemistry.com However, in the case of the carbocation derived from this compound, the initial species is already a relatively stable secondary benzylic carbocation. A 1,2-hydride shift is not possible as there are no adjacent carbons bearing hydrogens that would lead to a more stable carbocation. An aryl shift, involving the migration of the unsubstituted phenyl group or the 3-ethylphenyl group, would result in a primary carbocation, which is significantly less stable. Therefore, rearrangement reactions of the benzhydryl carbocation itself are generally not favored under typical conditions. masterorganicchemistry.commvpsvktcollege.ac.in

Certain specialized rearrangements, such as the Pinacol (B44631) rearrangement, occur in related 1,2-diol structures, but are not directly applicable to this compound itself. Other named reactions like the Beckmann or Schmidt rearrangements involve the conversion of oximes or the reaction of ketones with hydrazoic acid, respectively, and would require prior chemical modification of the benzhydrol. mvpsvktcollege.ac.incareerendeavour.com

Electrophilic Aromatic Substitution on the Ethyl-Substituted Phenyl Ring of this compound

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.com The outcome of such reactions on the ethyl-substituted ring of this compound is governed by the directing and activating or deactivating effects of the substituents already present: the ethyl group and the benzhydryl alcohol group (-CH(OH)Ph).

Ethyl Group : The ethyl group is an alkyl substituent. Through inductive effects and hyperconjugation, it acts as a weak electron-donating group. msu.edu Electron-donating groups activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. libretexts.org Alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. msu.edu

Benzhydryl Alcohol Group (-CH(OH)Ph) : This large group, situated meta to the ethyl group, will influence the substitution pattern. Due to the electronegative oxygen atom, the group as a whole exerts an electron-withdrawing inductive effect, which tends to deactivate the ring. Steric hindrance from this bulky group will also play a significant role, potentially impeding substitution at the adjacent ortho positions.

Considering the ethyl-substituted ring of this compound, the ethyl group is at position 3. It directs incoming electrophiles to positions 2, 4, and 6. The -CH(OH)Ph group is at position 1 and would primarily direct incoming groups to positions 3 and 5 (meta to itself). The combined influence suggests that electrophilic attack will be directed to the positions activated by the ethyl group. However, position 2 is sterically hindered by the large benzhydryl group. Therefore, substitution is most likely to occur at positions 4 and 6, with the para-position (position 6 relative to the ethyl group) often being favored over the ortho-position (position 4) to minimize steric clash. masterorganicchemistry.com

Kinetic and Thermodynamic Studies of Key Reactions

The oxidation of benzhydrols to their corresponding benzophenones is a key reaction that has been the subject of numerous kinetic and thermodynamic studies. orientjchem.org These studies provide insight into the reaction mechanism and the influence of substituents on reaction rates.

A kinetic study on the oxidation of para-substituted benzhydrols, including p-ethylbenzhydrol, by selenium dioxide provides valuable comparative data. sryahwapublications.com The observed order of reactivity was p-ethylbenzhydrol > p-methylbenzhydrol > p-bromobenzhydrol, demonstrating that electron-donating groups like ethyl accelerate the reaction. sryahwapublications.com The study determined several thermodynamic activation parameters for this reaction, which are summarized in the table below. Although this data is for the para-isomer, it provides a strong basis for understanding the behavior of the meta-isomer.

Table 1: Thermodynamic Parameters for the Oxidation of p-Substituted Benzhydrols sryahwapublications.com

| Activation Parameter | p-bromo benzhydrol | p-methyl benzhydrol | p-ethyl benzhydrol |

|---|---|---|---|

| Ea (kJ mol⁻¹) | 38.74 | 31.92 | 30.48 |

| ΔH# (kJ mol⁻¹) | 35.23 | 29.06 | 28.34 |

| ΔG# (kJ mol⁻¹) | 89.23 | 86.42 | 85.98 |

| -ΔS# (JK⁻¹ mol⁻¹) | 173.88 | 187.78 | 188.65 |

The data shows that p-ethylbenzhydrol has the lowest activation energy (Ea) and enthalpy of activation (ΔH#), consistent with it having the highest reaction rate in the series. sryahwapublications.com

The Hammett equation provides a quantitative tool for analyzing the effect of meta- and para-substituents on the reactivity of aromatic compounds. It relates the reaction rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the equation:

log(k/k₀) = σρ

where:

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (e.g., meta-ethyl). wikipedia.org

ρ (rho) is the reaction constant, which is characteristic of a given reaction and its sensitivity to electronic effects. wikipedia.org

The substituent constant for an ethyl group in the meta position (σ_meta) is approximately -0.07. The negative value indicates that it is a weak electron-donating group relative to hydrogen. The reaction constant (ρ) for the oxidation of benzhydrols is typically negative, indicating that the reaction is facilitated by electron-donating substituents that can stabilize a positive charge buildup in the transition state. For example, in the oxidation of benzaldehydes, a similar reaction, the ρ value is negative. researchgate.net

For the oxidation of this compound, the negative σ value of the meta-ethyl group, combined with a negative ρ value for the reaction, results in a positive value for the term σρ. This leads to a log(k/k₀) value greater than zero, signifying that this compound reacts faster than unsubstituted benzhydrol, an observation consistent with experimental findings for related electron-donating groups. sryahwapublications.com

When studying a series of related reactions, such as the oxidation of variously substituted benzhydrols, it is important to establish that they all proceed via the same mechanism. The isokinetic relationship and Exner's plots are powerful tools for this purpose. researchgate.net

An isokinetic relationship exists when the activation parameters (ΔH# and ΔS#) for a series of related reactions are linearly correlated. A linear plot of ΔH# versus ΔS# suggests that a single mechanism is operative for all compounds in the series. sryahwapublications.com

Exner's plot, a graph of log(k) at one temperature (T₂) versus log(k) at another temperature (T₁), is considered a more reliable method for testing the validity of the isokinetic relationship. rasayanjournal.co.in A linear Exner plot is strong evidence that all reactions in the series follow the same mechanism. orientjchem.org In the kinetic study of para-substituted benzhydrols, a linear Exner's plot was obtained, implying that p-ethylbenzhydrol, p-methylbenzhydrol, and p-bromobenzhydrol are all oxidized by the same mechanism. sryahwapublications.com The slope of this plot can be used to determine the isokinetic temperature (β), the temperature at which all compounds in the series would react at the same rate. sryahwapublications.com

Advanced Spectroscopic and Structural Elucidation of 3 Ethyl Benzhydrol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Ethyl-benzhydrol. One-dimensional (¹H and ¹³C) and multidimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

Multidimensional NMR techniques are crucial for the complete and accurate assignment of the proton (¹H) and carbon (¹³C) signals of this compound, especially for resolving ambiguities that may arise in one-dimensional spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would reveal correlations between the methine proton of the benzhydrol core and the adjacent aromatic protons, as well as correlations within the ethyl group (between the methylene (B1212753) and methyl protons) and within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. It is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the signal for the carbon atom of the C-OH group will show a direct correlation with the benzhydrylic proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over two to three bonds) between carbon and hydrogen atoms. HMBC is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. In this compound, key HMBC correlations would be observed from the ethyl protons to the aromatic ring carbons, and from the benzhydrylic proton to the carbons of both phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly valuable for stereochemical analysis. In this compound, NOESY can help determine the preferred conformation of the molecule by showing through-space interactions between the benzhydrylic proton and the protons on the phenyl rings, as well as between the ethyl group protons and the adjacent aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Predicted values based on analogous structures like benzhydrol and ethylbenzene)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HSQC, HMBC) |

| C-OH (methine) | ~5.8 | ~76 | HSQC: to CH-OH; HMBC: to C1, C1', C1'' |

| Aromatic CH (unsubstituted ring) | ~7.2-7.4 | ~127-129 | COSY: within the aromatic spin system; HSQC: to respective carbons |

| Aromatic CH (ethyl-substituted ring) | ~7.1-7.3 | ~126-128 | COSY: within the aromatic spin system; HSQC: to respective carbons |

| Ethyl -CH₂- | ~2.6 | ~29 | COSY: to -CH₃; HSQC: to -CH₂-; HMBC: to aromatic C3 |

| Ethyl -CH₃ | ~1.2 | ~15 | COSY: to -CH₂-; HSQC: to -CH₃; HMBC: to -CH₂- |

| Quaternary C1' (unsubstituted ring) | - | ~143 | HMBC: from CH-OH and aromatic protons |

| Quaternary C1'' (substituted ring) | - | ~142 | HMBC: from CH-OH and aromatic protons |

| Quaternary C3 (ethyl-substituted) | - | ~144 | HMBC: from ethyl protons and aromatic protons |

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers. Chiral shift reagents (CSRs) are used in NMR spectroscopy to determine the enantiomeric excess (ee) of a chiral sample. tcichemicals.comharvard.edu These reagents are typically lanthanide complexes, such as derivatives of europium or ytterbium, that are themselves chiral. harvard.eduresearchgate.net

When a CSR is added to a solution of a racemic or enantiomerically enriched sample of this compound, it forms diastereomeric complexes with each enantiomer. researchgate.net These diastereomeric complexes have different magnetic environments, leading to a separation of the NMR signals for the two enantiomers. The integration of these separated signals allows for the quantification of the relative amounts of each enantiomer, and thus the determination of the enantiomeric excess. The choice of CSR and experimental conditions, such as temperature and concentration, can be optimized to achieve the best possible resolution of the enantiomeric signals. harvard.edu

Vibrational Spectroscopy: Infrared (IR) and Raman for Conformational and Functional Group Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound. nih.govmt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. mdpi.com The C-O stretching vibration should appear in the 1000-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mt.com While polar bonds like O-H and C=O often give strong IR signals, non-polar and symmetric bonds tend to produce strong Raman signals. The aromatic ring vibrations in this compound are expected to be prominent in the Raman spectrum. The symmetric breathing modes of the phenyl rings would give rise to characteristic sharp bands.

By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing insights into the molecule's conformation. researchgate.netiau.ir

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2970 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-O Stretch | 1000-1200 | Medium |

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the confirmation of the molecular weight and formula of this compound, as well as the elucidation of its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. chromatographyonline.com This accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound (C₁₅H₁₆O). The high selectivity of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. chromatographyonline.comleeder-analytical.com

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) which is then fragmented, and the resulting product ions are analyzed. chromatographyonline.com This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, the fragmentation is expected to be initiated by the ionization of the molecule. Common fragmentation patterns for benzhydrol-type compounds include:

Loss of a water molecule (H₂O): Dehydration is a common fragmentation pathway for alcohols.

Cleavage of the C-C bond adjacent to the oxygen: This would lead to the formation of a stable benzhydryl cation or related fragments. libretexts.org

Loss of the ethyl group: Cleavage of the bond connecting the ethyl group to the aromatic ring.

Fragmentation of the aromatic rings: This can lead to a series of smaller fragment ions.

By analyzing the masses of the fragment ions, the structure of the original molecule can be pieced together and confirmed. orgchemboulder.com

Table 3: Predicted Fragmentation Pattern for this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 212 [M]⁺ | 194 | H₂O |

| 212 [M]⁺ | 183 | C₂H₅ |

| 212 [M]⁺ | 167 | C₆H₅ (Phenyl group) |

| 183 | 105 | C₆H₅CHO |

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are studied)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the exact coordinates of each atom, as well as bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. If this compound itself does not readily form high-quality crystals, crystalline derivatives could be synthesized for this purpose. The resulting crystal structure would provide unequivocal proof of the compound's molecular connectivity and its conformation in the solid state. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how the molecules pack together in the crystal lattice (supramolecular assembly). researchgate.net

While no specific crystallographic data for this compound is currently published, studies on related benzophenone (B1666685) analogues provide insight into the type of data that would be obtained. jst.go.jp For instance, a study on a benzophenone analogue characterized by X-ray diffraction yielded detailed information on its crystal system, space group, and unit cell dimensions. jst.go.jp

Illustrative Crystallographic Data for a Benzhydrol-Type Compound This table represents the typical format and type of data obtained from an X-ray crystallography experiment on a related molecular crystal.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 10.9500(7) |

| b (Å) | 10.9670(7) |

| c (Å) | 11.0740(7) |

| β (°) | 90.00 |

| Volume (ų) | 1329.1(2) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.054 |

| Intermolecular Interactions | C-H···O Hydrogen Bonding |

Note: The data in this table is for a representative benzophenone analogue and is provided for illustrative purposes only, as specific data for this compound is not available in the searched literature. jst.go.jp

Circular Dichroism (CD) Spectroscopy for Chiral this compound

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. cdnsciencepub.com A CD signal is only observed for molecules that are chiral and not superimposable on their mirror image. The central carbinol carbon of this compound (the carbon bonded to the hydroxyl group and two phenyl rings) is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R)-3-Ethyl-benzhydrol and (S)-3-Ethyl-benzhydrol.

To perform CD spectroscopy on this compound, a sample containing an excess of one enantiomer over the other is required. This would typically be achieved through chiral resolution of the racemic mixture or by asymmetric synthesis. tandfonline.comresearchgate.net The CD spectrum is a plot of this differential absorption versus wavelength.

The resulting spectrum provides information about the three-dimensional structure of the molecule in solution. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. chem-soc.si The bands in the spectrum, known as Cotton effects, can be positive or negative and correspond to the electronic transitions of the molecule's chromophores (in this case, the phenyl rings). The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the chromophores relative to the chiral center. Therefore, CD spectroscopy is a powerful tool for assigning the absolute configuration (R or S) of a chiral molecule, often by comparing experimental spectra with those predicted by theoretical calculations. rsc.org

Although the principles are well-established, published CD spectra for enantiomerically pure this compound are not available. If such a study were conducted, the data would resemble the hypothetical table below.

Hypothetical Circular Dichroism Data for an Enantiomer of this compound This table illustrates the kind of data that would be reported from a CD spectroscopic analysis.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 280 | 0 |

| 272 (λₘₐₓ) | +15.2 |

| 265 | +8.5 |

| 250 (λₘᵢₙ) | -9.8 |

| 235 | 0 |

| 220 (λₘₐₓ) | +20.5 |

Note: This data is hypothetical and for illustrative purposes, demonstrating the expected output of a CD experiment on a chiral benzhydrol-type molecule.

Computational and Theoretical Studies on 3 Ethyl Benzhydrol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. asianpubs.org It is widely employed to predict molecular properties and reactivity by calculating the electron density of a molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For 3-Ethyl-benzhydrol, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the oxygen atom of the hydroxyl group. The LUMO, conversely, would be distributed across the anti-bonding orbitals of the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can provide precise values for these orbital energies. asianpubs.orgresearchgate.net

Illustrative FMO Data for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Highest Occupied Molecular Orbital |

| LUMO | -0.25 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.60 | Indicator of chemical reactivity and stability |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are a reliable tool for predicting various spectroscopic parameters. By computing the magnetic shielding tensors and vibrational modes, it is possible to generate theoretical NMR and IR spectra that can be compared with experimental data to confirm molecular structures. researchgate.netresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT functionals like B3LYP, is used to calculate the isotropic shielding constants for each nucleus. rsc.orgresearchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). This approach can predict both ¹H and ¹³C NMR spectra with a high degree of accuracy, aiding in the assignment of complex spectra. rsc.org

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-OH (carbinol) | 75.8 | Carbon attached to the hydroxyl group |

| C-ipso (unsubstituted ring) | 144.1 | Aromatic carbon attached to the carbinol carbon |

| C-ipso (ethyl-substituted ring) | 143.5 | Aromatic carbon attached to the carbinol carbon |

| C-ethyl (aromatic) | 144.5 | Aromatic carbon attached to the ethyl group |

| C-ortho | 126.5 - 126.9 | Aromatic carbons adjacent to ipso-carbons |

| C-meta | 128.4 - 128.8 | Aromatic carbons meta to ipso-carbons |

| C-para | 127.5 - 127.9 | Aromatic carbons para to ipso-carbons |

| -CH₂- (ethyl) | 29.1 | Methylene (B1212753) carbon of the ethyl group |

| -CH₃ (ethyl) | 15.7 | Methyl carbon of the ethyl group |

Vibrational Frequencies: DFT calculations can also compute the harmonic vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the atomic displacements for each vibrational mode, specific peaks can be assigned to the stretching, bending, or twisting of particular functional groups, such as the O-H stretch of the alcohol or the C-H stretches of the aromatic rings.

Transition State Characterization for Reaction Pathways

Understanding the mechanism of a chemical reaction involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. DFT is a powerful method for locating and characterizing these fleeting structures. yale.edu A key feature of a transition state on the potential energy surface is that it is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

Computationally, a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode that moves the molecule along the reaction path from reactant to product. The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction, a crucial factor in reaction kinetics. For this compound, this method could be used to study reactions such as its dehydration to form an alkene or its oxidation to a ketone.

Illustrative Energy Profile for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|

| Reactant (this compound) | 0.0 | 0 |

| Transition State (TS) | +25.5 | 1 |

| Product | -5.2 | 0 |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT provides detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for studying the conformational flexibility and dynamics of larger systems over longer timescales.

Conformational Analysis and Energy Landscapes

Molecular Mechanics uses classical physics to model molecules, treating atoms as balls and bonds as springs. This simplification allows for rapid calculation of the potential energy of different molecular conformations. For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-C bonds of the ethyl group, C-O bond, and the bonds connecting the phenyl rings to the central carbon), a conformational analysis is essential. chemistrysteps.commdpi.com

A systematic search of the torsional angles of these bonds can identify all possible low-energy conformers. chemistrysteps.com The results can be plotted on an energy landscape, which shows the relative energies of different conformations and the energy barriers that separate them. mdpi.com This analysis reveals the most stable, and therefore most populated, conformations of the molecule under given conditions.

Illustrative Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (C-C-C-O) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 45.1 | 65° |

| 2 | 0.45 | 25.3 | 175° |

| 3 | 0.98 | 12.8 | -70° |

| 4 | 1.50 | 6.5 | -170° |

Solvation Effects on Structure and Reactivity

The behavior of a molecule can be significantly influenced by its solvent environment. Molecular Dynamics (MD) simulations model the explicit movement of a solute molecule and surrounding solvent molecules over time, providing insights into solvation effects. nih.gov

MD simulations can reveal how solvent molecules arrange themselves around this compound, forming a solvation shell. This can affect the molecule's preferred conformation, as polar solvents may stabilize conformers with a larger dipole moment through hydrogen bonding or other intermolecular interactions. Furthermore, solvation plays a critical role in chemical reactivity by stabilizing or destabilizing reactants, products, and transition states, thereby altering reaction rates and pathways. Both explicit solvent models (where individual solvent molecules are simulated) and implicit models (where the solvent is treated as a continuous medium) can be used to study these effects. nih.gov

Quantum Chemical Topology and Electron Density Analysis

Quantum Chemical Topology is a powerful theoretical framework that partitions a molecule's electron density to define atomic basins and characterize the nature of chemical bonds and non-covalent interactions. researchgate.netprinceton.edu The primary tool for this analysis is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the topology of the electron density function, ρ(r). arxiv.org

Key to the QTAIM analysis is the identification of critical points in the electron density where the gradient of the density, ∇ρ(r), is zero. These points are classified by their rank and signature. For instance, a (3, -1) critical point, known as a bond critical point (BCP), is typically found between two bonded atoms. orientjchem.org The properties of the electron density at this BCP provide a quantitative description of the bond.

For this compound, a QTAIM analysis would involve calculating the electron density and its Laplacian, ∇²ρ(r), to characterize the various bonds within the molecule. The Laplacian of the electron density indicates regions of local electron concentration (∇²ρ(r) < 0) and depletion (∇²ρ(r) > 0). In covalent bonds, such as the C-C bonds in the phenyl rings and the ethyl group, one would expect to find significant electron density at the BCP, with a negative Laplacian, indicative of a shared-shell interaction. In contrast, weaker interactions, such as potential intramolecular hydrogen bonds involving the hydroxyl group, would exhibit lower electron density and a positive Laplacian at the BCP, characteristic of closed-shell interactions. rsc.org

A related and complementary method is the Natural Bond Orbital (NBO) analysis, which translates the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. uni-muenchen.dewikipedia.org NBO analysis for this compound would quantify the hybridization of atomic orbitals and the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. dergipark.org.tr These interactions are evaluated using second-order perturbation theory, and the associated stabilization energy, E(2), indicates the strength of the delocalization. youtube.com For instance, hyperconjugative interactions between the C-H σ orbitals of the ethyl group and the π* orbitals of the adjacent phenyl ring could be quantified, providing insight into the electronic effect of the ethyl substituent.

Below is a hypothetical data table representing the kind of results that would be obtained from a QTAIM and NBO analysis of a key bond in this compound, such as the C-O bond of the hydroxyl group.

| Parameter | Description | Hypothetical Value |

| ρ(r) at BCP (a.u.) | Electron density at the bond critical point. Higher values suggest a stronger bond. | 0.25 |

| ∇²ρ(r) at BCP (a.u.) | Laplacian of the electron density at the BCP. Negative values indicate shared-shell (covalent) interactions. | -0.5 |

| E(2) (kcal/mol) | Stabilization energy from donor-acceptor interactions involving the C-O bond. | 5.2 |

| Hybridization of O | The hybridization of the oxygen atomic orbitals contributing to the C-O bond. | sp³·² |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Computational Studies of Stereoselectivity in this compound Transformations

The stereochemical outcome of chemical reactions involving this compound, such as nucleophilic substitution at the carbinol carbon or oxidation of the hydroxyl group, can be investigated using computational methods. These studies typically involve calculating the potential energy surface for the reaction pathways leading to different stereoisomers.

Density Functional Theory (DFT) is a common method for these calculations, as it provides a good balance between accuracy and computational cost. researchgate.net By locating the transition state structures for the formation of each stereoisomer, their relative activation energies can be determined. According to transition state theory, the stereoisomer formed via the lower energy transition state will be the major product.

For example, in a reaction where the hydroxyl group is substituted, the attacking nucleophile can approach the carbocation intermediate from two different faces, leading to two enantiomeric products. A computational study would model the transition states for both approaches. The presence of the ethyl group at the meta position of one of the phenyl rings introduces a degree of asymmetry that could influence the stability of these transition states, potentially leading to a degree of stereoselectivity. The calculations would quantify the energetic difference between the diastereomeric transition states, allowing for a prediction of the enantiomeric excess. nih.gov

Recent advancements in the field also include the use of machine learning algorithms to predict the stereoselectivity of reactions. fu-berlin.de These models are trained on large datasets of reactions with known stereochemical outcomes and can learn to identify the key molecular features that control stereoselectivity. While a bespoke model for this compound transformations would require a substantial amount of experimental data, existing models could potentially provide an estimate of the expected stereoselectivity.

The following interactive table illustrates the type of data that would be generated from a DFT study on a hypothetical stereoselective reaction of this compound.

| Parameter | Transition State for Product R | Transition State for Product S |

| Relative Energy (kcal/mol) | 0.0 | 1.5 |

| Key Bond Distance (Å) | 2.1 | 2.2 |

| Imaginary Frequency (cm⁻¹) | -350 | -320 |

| Predicted Product Ratio (R:S) | 88:12 |

Note: The values in this table are for illustrative purposes to demonstrate the output of a computational study on stereoselectivity and are not derived from actual calculations on this compound.

Derivatives and Analogues of 3 Ethyl Benzhydrol in Advanced Organic Chemistry

Synthesis and Characterization of Chiral 3-Ethyl-benzhydrol Analogues

The synthesis of chiral benzhydrols, including analogues of this compound, is a significant area of research, primarily achieved through the asymmetric reduction of the corresponding prochiral benzophenones. The differentiation between the two aryl groups of an unsymmetrical benzophenone (B1666685) by a catalyst is a key challenge in achieving high enantioselectivity. researchgate.netcapes.gov.br

A predominant method is the transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of unsymmetrical benzophenones. Various catalytic systems have been developed that demonstrate high efficiency and enantioselectivity. For instance, ruthenium complexes, such as trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2), have been used as effective precatalysts for the hydrogenation of benzophenone derivatives. nih.gov More advanced systems employing a chiral BINAP/diamine Ru complex facilitate the asymmetric hydrogenation of ortho-substituted benzophenones, yielding chiral diarylmethanols with high enantiomeric excess (ee). nih.gov

Manganese(I) catalysts featuring imidazole-based chiral PNN tridentate ligands have also been established for the asymmetric hydrogenation of unsymmetrical benzophenones. These catalysts exhibit outstanding activity and can produce chiral benzhydrols with greater than 99% ee. capes.gov.brnih.gov The reaction proceeds under relatively mild conditions, often using potassium carbonate as a base, and shows broad substrate scope and functional group tolerance. capes.gov.brnih.gov Similarly, iridium-catalyzed asymmetric hydrogenation using f-phamidol-based tetradentate phosphine (B1218219) ligands has been shown to deliver chiral benzhydrols in nearly quantitative yields and with excellent enantioselectivities. acs.org

Another successful approach involves the enantioselective borohydride (B1222165) reduction of benzophenones, often catalyzed by chiral metal complexes. Optically active cobalt(II) complexes, for example, can catalyze the reduction of ortho-fluorinated benzophenones to the corresponding chiral benzhydrols. acs.org The presence of an ortho-substituent, such as a fluorine atom, can enhance the differentiation of the two aryl groups by the catalyst through chelation, thereby improving enantioselectivity. acs.org Zinc complexes composed of chiral diamines and achiral diols have also been used for the asymmetric reduction of sterically demanding, multi-substituted benzophenones using polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source. electronicsandbooks.com

The characterization of these chiral analogues involves standard spectroscopic techniques, but crucially relies on methods to determine enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common method for separating the enantiomers and determining the enantiomeric excess of the product.

Benzhydrols with Varied Substitution Patterns on the Aromatic Rings and their Synthesis

The synthesis of benzhydrols with diverse substitution patterns on the aromatic rings is most commonly achieved via the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of an arylmagnesium halide to an aromatic aldehyde. For the synthesis of a this compound analogue, this could involve reacting a 3-ethylphenylmagnesium bromide with a substituted benzaldehyde (B42025), or conversely, reacting phenylmagnesium bromide with a 3-ethyl-substituted benzaldehyde.

For example, the synthesis of 3-trifluoromethyl-α-ethyl-benzhydrol has been accomplished by adding a solution of propiophenone (B1677668) to a Grignard reagent prepared from 3-trifluoromethyl-bromobenzene and magnesium. prepchem.com After reaction and workup with aqueous ammonium (B1175870) chloride, the desired substituted benzhydrol is isolated. prepchem.com This highlights the versatility of the Grignard reaction in accommodating various functional groups, such as the trifluoromethyl group.

The table below summarizes synthetic approaches to variously substituted benzhydrols based on the Grignard methodology and other synthetic methods.

| Substituent Pattern | Synthetic Method | Reactants | Reference |

|---|---|---|---|

| Mono- and di-methyl substituted | Grignard Reaction | Benzaldehyde and a bromotoluene isomer, or a substituted tolualdehyde and bromotoluene. | researchgate.net |

| 3-Trifluoromethyl-α-ethyl substituted | Grignard Reaction | Propiophenone and 3-trifluoromethyl-bromobenzene. | prepchem.com |

| Chloro-substituted (on piperazine (B1678402) moiety) | Grignard Reaction followed by further steps | Benzaldehyde and phenyl magnesium chloride to form benzhydrol, which is then further functionalized. | ajrconline.org |

Development of Ethers, Esters, and Amines Derived from this compound

The hydroxyl group of this compound is a key functional handle for the synthesis of a variety of derivatives, including ethers, esters, and amines.

Ethers

The conversion of benzhydrols to benzhydryl ethers can be achieved through several methods. The Williamson ether synthesis, a classical method, is applicable, though the secondary nature of the benzhydrol requires careful selection of reaction conditions to avoid elimination side reactions. A more direct approach involves the reaction of the benzhydrol with another alcohol under acidic conditions. For instance, the Wells-Dawson heteropolyacid (H6P2W18O62·24H2O) has been used as a reusable, environmentally benign catalyst for the preparation of diphenylmethyl (DPM) ethers from benzhydrol and various alcohols or phenols in good yields (78-96%). arkat-usa.org

Another efficient method for synthesizing symmetrical bis(benzhydryl)ethers involves the self-condensation of benzhydrols. This can be accomplished by heating the benzhydrol under solvent-free conditions with a catalytic amount of p-toluenesulfonyl chloride. researchgate.net For unsymmetrical ethers, substituted benzophenones can be condensed with compounds like 4-(2-chloroethyl)morpholine (B1582488) hydrochloride in the presence of a base such as anhydrous potassium carbonate. nih.gov

Esters

Esters of this compound can be readily prepared through standard esterification protocols. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and conditions are often manipulated, for example by removing the water produced, to drive the reaction to completion. libretexts.orgsavemyexams.com

Alternatively, acylation of the benzhydrol can be performed using a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. A specific example is the synthesis of benzhydryl 7-[2-(2-tritylaminothiazol-4-yl)-2-difluoromethoxyiminoacetamido]-3-chloromethyl-3-cephem-4-carboxylate, where a carboxylic acid is activated and then reacted with a benzhydryl amine derivative, showcasing the formation of an amide bond, but the principle of activating a carboxylic acid for reaction with a nucleophile (like an alcohol) is analogous for ester formation. prepchem.com Hydrolysis of esters, the reverse reaction, can be catalyzed by either acid or base to regenerate the alcohol and the carboxylic acid (or its carboxylate salt in the case of base hydrolysis). libretexts.org

Amines

The synthesis of amines from benzhydrols can be approached through a multi-step sequence. A common strategy involves converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an amine or ammonia. For example, 1-benzhydrylazetidin-3-ol (B14779) can be reacted with methanesulfonyl chloride, and the resulting mesylate intermediate is then treated with ammonium hydroxide (B78521) to yield 3-amino-1-benzhydrylazetidine. researchgate.net A similar two-step process involves chlorination of the benzhydrol with thionyl chloride to form the benzhydryl chloride, which is then reacted with a suitable amine like piperazine. ajrconline.org

Another prominent route is the Leuckart reaction, which can produce benzhydrylamine hydrochloride from benzophenone and formamide (B127407) in the presence of a catalyst like silicon dioxide, followed by hydrolysis. google.com Reductive amination of the parent benzophenone is also a viable pathway. Furthermore, metal-catalyzed reactions, such as copper-catalyzed coupling of aryl boronic acids with N,N-aminals, have been developed for the synthesis of diarylmethylamines. nih.gov

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is significantly influenced by their molecular structure, particularly by the substituents on the aromatic rings. These relationships can be understood by examining the electronic and steric effects of the substituents on the reaction intermediates and transition states.

A key aspect of benzhydrol reactivity is the stability of the corresponding benzhydrylium ion (a diarylmethyl carbocation), which is a common intermediate in SN1-type reactions. The rate of reactions proceeding through this intermediate is highly dependent on the substituents on the phenyl rings. Electron-donating groups (EDGs), such as the ethyl group at the meta-position, have a moderate stabilizing effect on the carbocation, while para-substituents have a much stronger influence due to direct resonance effects. The reactivity of substituted benzhydrylium ions has been extensively quantified, providing a basis for predicting reaction rates. chemrxiv.org

In oxidation reactions, such as the oxidation of para-substituted benzhydrols to the corresponding benzophenones by reagents like benzimidazolium dichromate (BIDC), a Michaelis-Menten type kinetics is often observed. niscpr.res.in This suggests the formation of an intermediate complex between the benzhydrol and the oxidant. The rate-determining step is often the cleavage of the α-C-H bond, as confirmed by a significant primary kinetic isotope effect (kH/kD = 5.93 at 293 K). niscpr.res.in The electronic nature of the para-substituents influences the rate of decomposition of this complex, with EDGs generally accelerating the reaction.

The relationship between structure and reactivity is often analyzed using Hammett plots, which correlate reaction rates with substituent constants (σ). Linear Hammett plots indicate a consistent reaction mechanism across the series of substituted compounds. Deviations from linearity can suggest a change in the rate-determining step or the mechanism itself. For example, in the solvolysis of substituted benzhydryl derivatives, changes in the mechanism from SN1 to SN2 can be inferred from such analyses.

Applications of 3 Ethyl Benzhydrol in Organic Synthesis and Catalysis Non Clinical

Asymmetric Synthesis and Chiral Auxiliaries Utilizing the 3-Ethyl-benzhydrol Scaffold